molecular formula C9H7N3OS2 B1425046 N-(6-mercaptopyridazin-3-yl)thiophene-2-carboxamide CAS No. 1286700-26-2

N-(6-mercaptopyridazin-3-yl)thiophene-2-carboxamide

Cat. No. B1425046
M. Wt: 237.3 g/mol
InChI Key: WTIXVLRMPPDXIM-UHFFFAOYSA-N
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Description

“N-(6-mercaptopyridazin-3-yl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C9H7N3OS2. It is a derivative of thiophene, a five-membered heterocyclic compound that contains a sulfur atom .


Synthesis Analysis

The synthesis of thiophene derivatives often involves cyclization of precursor compounds . For example, the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was achieved by reacting thiophene-2-carbonyl chloride and thiophen-2-ylmethanamine .


Molecular Structure Analysis

Thiophene is a five-membered heterocyclic compound containing a sulfur atom . The molecular structure of “N-(6-mercaptopyridazin-3-yl)thiophene-2-carboxamide” would be based on this core structure, with additional functional groups attached.


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, the cyclization of precursor compounds is a common method for synthesizing thiophene derivatives .

Scientific Research Applications

Synthesis and Characterization

  • N-(6-mercaptopyridazin-3-yl)thiophene-2-carboxamide and related compounds have been synthesized and characterized, providing insights into their electronic and nonlinear optical properties through Density Functional Theory (DFT) calculations. This includes evaluation of reactivity parameters like frontier molecular orbitals (FMOs), HOMO-LUMO energy gap, electron affinity, ionization energy, electrophilicity index, and more (Ahmad et al., 2021).

Antimicrobial Activity

  • Certain derivatives of N-(6-mercaptopyridazin-3-yl)thiophene-2-carboxamide exhibit significant antimicrobial properties. This includes studies on the synthesis, characterization, and docking studies of these compounds, assessing their effectiveness against various microbes (Spoorthy et al., 2021).

Functionalisation and Biological Properties

  • The functionalisation of the thieno[2,3-d]pyrimidinedione core, a component of various pharmaceutically active compounds including N-(6-mercaptopyridazin-3-yl)thiophene-2-carboxamide, has been explored. This includes the study of their physicochemical properties and potential bioavailability, with specific focus on their application as lactate uptake inhibitors (O'Rourke et al., 2018).

Synthesis for Drug Development

  • These compounds have been synthesized for specific applications in drug development, such as the scalable synthesis of AG-28262, a VEGFR inhibitor, demonstrating the practical applications in pharmaceutical manufacturing (Scott et al., 2006).

Antioxidant and Antitumor Activities

  • Studies have shown that certain N-(6-mercaptopyridazin-3-yl)thiophene-2-carboxamide derivatives exhibit notable antioxidant and antitumor activities. This includes investigation into their molecular orbitals, crystal structures, and specific activities against cancer cell lines like MCF-7 breast cancer cells (Yeşilkaynak, 2016; Yeşilkaynak et al., 2017) (Yeşilkaynak et al., 2017).

Applications in Molecular Docking Studies

  • These compounds have been utilized in molecular docking studies, aiding in the understanding of their interaction with various biological targets, such as lung cancer proteins (Cakmak et al., 2022).

Future Directions

The future directions for research on “N-(6-mercaptopyridazin-3-yl)thiophene-2-carboxamide” and related compounds could include further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, the development of new synthetic methods could also be a focus of future research .

properties

IUPAC Name

N-(6-sulfanylidene-1H-pyridazin-3-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3OS2/c13-9(6-2-1-5-15-6)10-7-3-4-8(14)12-11-7/h1-5H,(H,12,14)(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIXVLRMPPDXIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NNC(=S)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-mercaptopyridazin-3-yl)thiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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